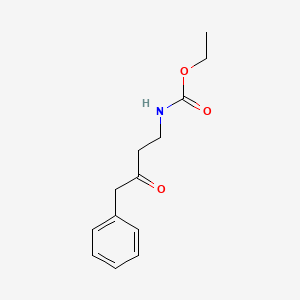
N-Phenacyl ethyl urethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenacyl ethyl urethane is an organic compound that belongs to the class of urethanes Urethanes are esters of carbamic acid and are widely used in various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenacyl ethyl urethane typically involves the reaction of phenacyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenacyl ethyl urethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenacyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of phenacyl derivatives.
Reduction: Formation of ethyl urethane derivatives.
Substitution: Formation of various substituted urethanes.
Wissenschaftliche Forschungsanwendungen
N-Phenacyl ethyl urethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Phenacyl ethyl urethane involves its interaction with nucleophiles and electrophiles. The phenacyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of various derivatives and products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Phenacyl methyl urethane
- N-Phenacyl propyl urethane
- N-Phenacyl butyl urethane
Uniqueness
N-Phenacyl ethyl urethane is unique due to its specific phenacyl and ethyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
63982-23-0 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
ethyl N-(3-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-9-8-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) |
InChI-Schlüssel |
PMTWRLWULCXDOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCCC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
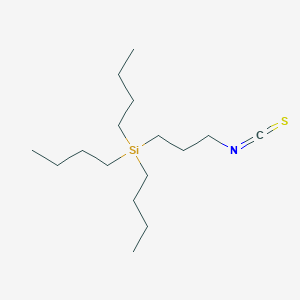
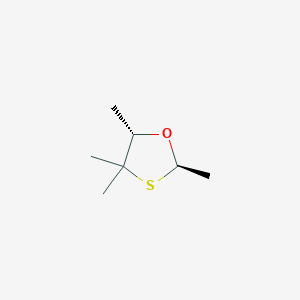
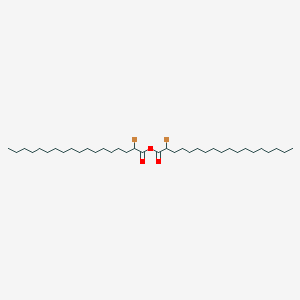
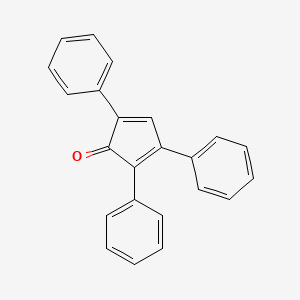
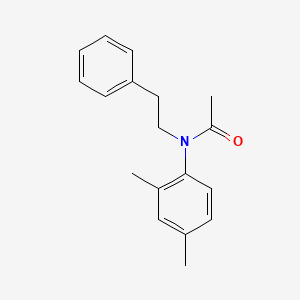

![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
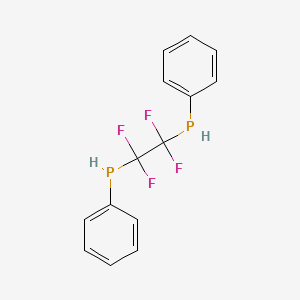
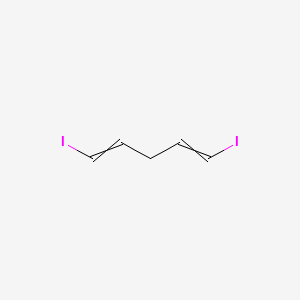
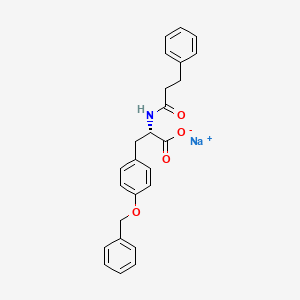
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
